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Introduction
Cisplatin is a cornerstone of chemotherapy for various cancers, but the development of

resistance remains a significant clinical challenge, leading to treatment failure and tumor

recurrence.[1][2][3][4] Niclosamide, an FDA-approved anthelmintic drug, and its salt form,

niclosamide piperazine, have emerged as promising agents to overcome cisplatin resistance.

[1][3][4][5] These compounds have demonstrated potent anti-cancer activity in several cisplatin-

resistant cancer cell models, including those of the breast, ovaries, and lungs.[1][2][3][5] This

document provides detailed application notes and experimental protocols for studying the

effects of niclosamide piperazine in these models.

Niclosamide exerts its anti-cancer effects by modulating multiple signaling pathways frequently

dysregulated in cancer.[3][6][7][8] Key mechanisms include the inhibition of STAT3, Wnt/β-

catenin, mTOR, and NF-κB signaling pathways, which are crucial for cancer cell proliferation,

survival, and resistance to apoptosis.[3][6][7][8][9] By targeting these pathways, niclosamide

can re-sensitize resistant cancer cells to cisplatin, induce apoptosis, and inhibit cell proliferation

and migration.[1][2][3][5]
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The following tables summarize the quantitative data on the efficacy of niclosamide in cisplatin-

resistant cancer cell models.

Table 1: IC50 Values of Niclosamide and Cisplatin in Resistant Cancer Cell Lines

Cell Line Cancer Type Drug IC50 Value Reference

A549/DDP
Lung

Adenocarcinoma
Cisplatin

32.5 ± 0.21

µg/ml
[3]

A549
Lung

Adenocarcinoma
Cisplatin

6.81 ± 0.78

µg/ml
[3]

A549/DDP
Lung

Adenocarcinoma
Niclosamide 1.15 ± 0.18 µM [10]

A549
Lung

Adenocarcinoma
Niclosamide 2.60 ± 0.21 µM [10]

SKOV3CR Ovarian Cancer Cisplatin 10.08 µM [1]

SKOV3 Ovarian Cancer Cisplatin 2.45 µM [1]

Table 2: Effects of Niclosamide on Cell Viability and Apoptosis in Cisplatin-Resistant Ovarian

Cancer Cells (OVCAR8CR & SKOV3CR)
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Treatment Metric OVCAR8CR SKOV3CR Reference

Niclosamide (1.0

µM, 48h)
% Viable Cells 70.7% of control 50.0% of control [1]

Niclosamide (2.0

µM, 48h)
% Viable Cells 37.8% of control 29.1% of control [1]

Niclosamide (1.0

µM, 72h)
% Viable Cells 56.7% of control 25.0% of control [1]

Niclosamide (2.0

µM, 72h)
% Viable Cells 20.5% of control 11.6% of control [1]

Niclosamide (1.0

µM)
Apoptosis

Increased vs.

Cisplatin (20 µM)

Increased vs.

Cisplatin (20 µM)
[5]

Mandatory Visualizations
Here are diagrams illustrating key signaling pathways and experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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